molecular formula C10H12O3 B14687684 2-Hydroxy-5-propylbenzoic acid CAS No. 28488-44-0

2-Hydroxy-5-propylbenzoic acid

Cat. No.: B14687684
CAS No.: 28488-44-0
M. Wt: 180.20 g/mol
InChI Key: QPFZHQMFWCRNPU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-propylbenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by a hydroxyl group (-OH) and a propyl group (-C3H7) attached to a benzene ring with a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-propylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of salicylic acid (2-Hydroxybenzoic acid) with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Salicylic acid

    Reagent: Propyl bromide or propyl chloride

    Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvent: Ethanol or water

    Reaction Conditions: Reflux the mixture for several hours

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-propylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-5-propylbenzaldehyde or 2-Hydroxy-5-propylbenzoquinone.

    Reduction: Formation of 2-Hydroxy-5-propylbenzyl alcohol.

    Substitution: Formation of 2-Chloro-5-propylbenzoic acid or 2-Amino-5-propylbenzoic acid.

Scientific Research Applications

2-Hydroxy-5-propylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-propylbenzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and cellular proteins.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the propyl group, widely used in pharmaceuticals.

    4-Hydroxybenzoic acid: Hydroxyl group at the para position, used in the synthesis of parabens.

    3-Hydroxybenzoic acid: Hydroxyl group at the meta position, used in organic synthesis.

Uniqueness

2-Hydroxy-5-propylbenzoic acid is unique due to the presence of both a hydroxyl group and a propyl group on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

28488-44-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-5-propylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,11H,2-3H2,1H3,(H,12,13)

InChI Key

QPFZHQMFWCRNPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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